Carfilzomib (2R,4R)-Diol
Description
Properties
Molecular Formula |
C₄₀H₅₉N₅O₈ |
|---|---|
Molecular Weight |
737.93 |
Synonyms |
(S)-N-((S)-1-(((2R,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide; |
Origin of Product |
United States |
Chemical Synthesis Pathways Involving or Leading to Carfilzomib 2r,4r Diol
Stereoselective Synthesis of Carfilzomib (B1684676) Precursors
The construction of the Carfilzomib backbone relies on the careful assembly of chiral building blocks. One innovative approach to forming the crucial epoxyketone warhead involves the use of a chiral diol intermediate, which circumvents some of the challenges associated with direct epoxidation of alkene precursors.
A documented synthetic route for Carfilzomib utilizes the stereoselective dihydroxylation of a keto alkene precursor to install the necessary chirality. acs.org This key step involves converting a precursor like (S)-tert-butyl (2,6-dimethyl-3-oxo-hept-1-en-4-yl)carbamate into a diol, specifically tert-butyl ((2R,4S)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl) carbamate. acs.org This transformation is a syn-dihydroxylation, where two hydroxyl groups are added to the same face of the double bond. nih.govsimsonpharma.com Reagents such as osmium tetroxide (often used in catalytic amounts with a co-oxidant) or potassium permanganate (B83412) are typically employed for such conversions, creating a vicinal diol with a defined stereochemistry. nih.govsimsonpharma.com
The chiral diol intermediate, once formed, plays a pivotal role in the subsequent steps toward the final epoxyketone. This diol is not merely a transient species but a stable, isolable intermediate that allows for purification and ensures high stereochemical fidelity. acs.org The primary function of this diol is to serve as a direct precursor to the epoxide. In a patented synthesis, the ((2R,4S)-diol intermediate is first coupled with the tetrapeptide backbone of the molecule. acs.org Following this coupling, the diol's two hydroxyl groups are chemically differentiated. The primary hydroxyl group is selectively converted into a good leaving group, such as a mesylate. acs.org This sets the stage for the final ring-closing step.
Conversion of Diol Intermediates to the Carfilzomib Epoxide Warhead
The transformation of the diol into the crucial epoxide is a critical step that determines the purity and efficacy of the final active pharmaceutical ingredient.
In the synthetic pathway proceeding through a diol, the epoxide is formed via an intramolecular cyclization. After activating the primary hydroxyl group of the diol intermediate, the addition of a base facilitates an intramolecular SN2 reaction. acs.org The remaining secondary hydroxyl group attacks the carbon bearing the leaving group, leading to the formation of the three-membered epoxide ring with inversion of configuration. acs.org This method provides excellent diastereomeric control because the stereocenters are already set in the diol precursor.
Alternative synthetic strategies involve the direct epoxidation of an enone precursor. google.com However, these methods often present challenges in controlling the diastereoselectivity. For instance, an established procedure using bleach (sodium hypochlorite) results in a mixture of epoxide diastereomers in approximately a 2:1 ratio. google.comacs.org More advanced methods have been developed to improve this ratio. A manganese-catalyzed asymmetric epoxidation, for example, can generate the desired epoxide from an enone precursor in a much more favorable 91:9 mixture of diastereomers. google.com
Table 1: Comparison of Diastereomeric Ratios in Carfilzomib Epoxidation Methods
| Epoxidation Method | Precursor | Diastereomeric Ratio (desired:undesired) | Reference |
| Bleach Epoxidation | Enone | ~ 2:1 | google.comacs.org |
| Mn-Catalyzed Epoxidation | Enone | 91:9 | google.com |
| Intramolecular Cyclization | Diol Intermediate | High Stereoselectivity | acs.org |
Formation of Carfilzomib (2R,4R)-Diol as a By-product in Synthetic Processes
The this compound, identified by the CAS number 2049025-83-2, is a known process-related impurity in the synthesis of Carfilzomib. pharmaffiliates.comsynzeal.comcleanchemlab.com Diol impurities, in general, are recognized as by-products that can arise during the synthesis. google.comgoogleapis.com
The primary mechanism for the formation of diol impurities is the hydrolysis of the sensitive epoxide ring of the final Carfilzomib molecule. google.comgoogleapis.comnih.gov This ring-opening can be catalyzed by residual acid or base and can occur during the final steps of the synthesis, workup procedures, or purification. google.comgoogleapis.com The presence of water in the reaction or purification solvents can lead to the formation of these diol by-products. fda.gov While the predominant diol metabolite formed in vivo is the (2R,4S)-diol, the (2R,4R)-diol is specifically noted as a synthetic impurity. pharmaffiliates.comsynzeal.comcleanchemlab.comnih.gov The formation of this specific diastereomer would result from the nucleophilic attack of water on the epoxide ring. The precise synthetic step and conditions that favor the formation of the (2R,4R) diastereomer over others are not extensively detailed in publicly available literature, but its presence necessitates strict control of water content and pH during the final stages of manufacturing to ensure the purity of the final drug substance.
Mechanisms of Diol Generation During Synthesis
The generation of this compound as an impurity during the synthesis of Carfilzomib is primarily attributed to the hydrolysis of the reactive epoxyketone moiety. The epoxide ring is susceptible to nucleophilic attack, particularly by water, which can be present as a reagent, solvent, or trace impurity under either acidic or basic conditions. This ring-opening reaction leads to the formation of a 1,2-diol.
The stereochemistry of the resulting diol is a critical aspect of this impurity formation. Carfilzomib contains a stereochemically defined (2R)-epoxide. The opening of this epoxide ring proceeds via mechanisms that dictate the stereochemical outcome at the two newly formed stereocenters.
Acid-Catalyzed Hydrolysis:
Under acidic conditions, the epoxide oxygen is first protonated, forming a more reactive intermediate. This protonation makes the epoxide a better leaving group. The subsequent nucleophilic attack by a water molecule can proceed via a mechanism with significant SN1 character. In this scenario, the nucleophile preferentially attacks the more substituted carbon atom of the epoxide (the tertiary carbon in the case of Carfilzomib's epoxyketone). This attack typically occurs from the side opposite to the epoxide bond, resulting in an inversion of configuration at the site of attack. This process leads to the formation of a trans-diol.
Base-Catalyzed Hydrolysis:
In the presence of a base, the hydroxide (B78521) ion acts as the nucleophile and directly attacks one of the epoxide carbons. This reaction generally follows an SN2 mechanism. Due to steric hindrance, the nucleophilic attack is favored at the less substituted carbon atom of the epoxide. Similar to the acid-catalyzed pathway, this attack occurs with an inversion of stereochemistry at the point of nucleophilic attack, also yielding a trans-diol.
The formation of the specific this compound diastereomer is a consequence of these reaction mechanisms acting on the (2R)-epoxide of the parent molecule. The inherent stereochemistry of the rest of the peptide backbone influences the accessibility of the epoxide ring and may contribute to the preferential formation of this particular diastereomer.
The presence of water and the pH of the reaction and work-up conditions are therefore critical factors that must be carefully controlled to minimize the formation of this diol impurity. It has been noted that the sensitive nature of the epoxide ring makes the removal of the diol impurity particularly challenging once it is formed googleapis.com.
Strategies for Purification and Impurity Control
The control of this compound and other related impurities is a significant challenge in the manufacturing of Carfilzomib due to the sensitive nature of the epoxyketone functional group. The difficulty in removing the diol impurity once it has formed necessitates robust strategies focused on both preventing its formation and purifying the active pharmaceutical ingredient (API) and its intermediates.
A primary strategy for impurity control is to minimize the formation of the diol during the synthesis process itself. This can be achieved by carefully controlling the reaction conditions to limit the exposure of Carfilzomib and its intermediates to water and adverse pH conditions that promote epoxide hydrolysis.
One patented approach emphasizes the control of the diol impurity at an intermediate stage of the synthesis. This process involves the purification of a key intermediate to reduce the level of the corresponding diol impurity before it can be carried through to the final API. This strategy has been shown to be effective in reducing the final diol impurity in Carfilzomib to below 0.15% as measured by High-Performance Liquid Chromatography (HPLC) googleapis.com. The purification of the intermediate can be achieved through methods such as crystallization or chromatography.
Table 1: Levels of Diol Impurity Control in Carfilzomib Synthesis
| Stage | Impurity | Control Method | Target Level |
|---|---|---|---|
| Intermediate | Diol of Intermediate | Purification of the intermediate | < 0.05% |
For the purification of the final Carfilzomib product, chromatographic techniques are often employed. Preparative HPLC is a powerful tool for separating closely related impurities, such as diastereomers, from the main compound. A study on the degradation products of Carfilzomib utilized reversed-phase preparative HPLC for their isolation and characterization scispace.com. The conditions for such a separation would typically involve a C18 column and a gradient elution with a mobile phase consisting of a buffered aqueous solution and an organic modifier like acetonitrile (B52724).
Table 2: Illustrative Preparative HPLC Parameters for Carfilzomib Purification
| Parameter | Condition |
|---|---|
| Column | Reversed-Phase C18 |
| Mobile Phase A | Aqueous buffer (e.g., ammonium (B1175870) bicarbonate) |
| Mobile Phase B | Acetonitrile |
| Elution | Gradient |
The development of validated analytical methods, such as stability-indicating RP-HPLC methods, is crucial for the accurate detection and quantification of the (2R,4R)-Diol and other impurities. These methods are essential for monitoring the effectiveness of purification strategies and ensuring the quality of the final drug substance. Chiral chromatography can also be a valuable tool for separating diastereomeric impurities.
Structural Elucidation and Stereochemical Characterization of Carfilzomib 2r,4r Diol
Confirmation of the (2R,4R) Stereochemistry
The formation of Carfilzomib (B1684676) diols, including the (2R,4R) diastereomer, occurs through the hydrolysis of the epoxide ring of the parent drug, Carfilzomib. drugbank.comnih.gov The characterization and confirmation of the specific stereochemistry are paramount for quality control and understanding the degradation pathways of Carfilzomib.
Spectroscopic methods are fundamental in the structural elucidation of Carfilzomib (2R,4R)-Diol. High-resolution mass spectrometry (HR-MS) and nuclear magnetic resonance (NMR) spectroscopy are primary tools used to confirm the molecular structure and stereochemistry. researchgate.net
Mass Spectrometry (MS): High-resolution mass spectrometry is employed to determine the precise molecular weight and elemental composition of the diol. For this compound, the molecular formula is C40H59N5O8, with a corresponding molecular weight of approximately 737.93 g/mol . synthinkchemicals.comclearsynth.comcymitquimica.com Mass spectrometry, often coupled with liquid chromatography (LC-MS), helps in identifying degradation products and impurities by their mass-to-charge ratio. researchgate.netku.edu
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy, including 1H-NMR, 13C-NMR, and 2D-NMR techniques, provides detailed information about the connectivity of atoms and the spatial arrangement of the molecule, which is critical for distinguishing between diastereomers. researchgate.netsynthinkchemicals.com While specific NMR data for the (2R,4R)-diol is often proprietary, the analysis of proton and carbon chemical shifts and coupling constants allows for the unambiguous assignment of the relative and absolute stereochemistry of the diol's chiral centers. ku.eduull.es
The following table summarizes the key analytical data for this compound:
Table 1: Analytical Data for this compound| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-N-((S)-1-(((2R,4R)-1,2-dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide | synthinkchemicals.comclearsynth.comcymitquimica.com |
| CAS Number | 2049025-83-2 | clearsynth.com |
| Molecular Formula | C40H59N5O8 | synthinkchemicals.comclearsynth.comcymitquimica.com |
| Molecular Weight | 737.93 g/mol | synthinkchemicals.comclearsynth.comcymitquimica.com |
Given that Carfilzomib has multiple chiral centers, leading to numerous potential stereoisomers, specific chiral analysis techniques are essential for separating and identifying the different diol diastereomers. patsnap.com
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating enantiomers and diastereomers. researchgate.net Methods have been developed using chiral stationary phases (CSPs), such as cellulose-tri(4-chloro-3-methyl phenylcarbamate) bonded silica (B1680970) gel, to resolve the various stereoisomers of Carfilzomib and its related substances. patsnap.comgoogle.com The choice of mobile phase, often a mixture of solvents like hexane, isopropanol, and ethanol, is optimized to achieve effective separation. patsnap.comgoogle.com These methods are crucial for determining the enantiomeric and diastereomeric purity of Carfilzomib and for quantifying the levels of impurities like the (2R,4R)-diol.
Comparative Stereochemistry with Other Diol Diastereomers
The hydrolysis of the epoxide in Carfilzomib can lead to the formation of four possible diol diastereomers. Understanding the distinct stereochemistry of each is vital for comprehensive impurity profiling.
Carfilzomib (2R,4S)-Diol
This diastereomer is a known impurity of Carfilzomib. clearsynth.com Its stereochemistry differs from the (2R,4R)-diol at the C4 position.
Table 2: Analytical Data for Carfilzomib (2R,4S)-Diol
| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-N-((S)-1-(((2R,4S)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide | simsonpharma.compharmaffiliates.com |
| CAS Number | 1541172-75-1 | simsonpharma.compharmaffiliates.com |
| Molecular Formula | C40H59N5O8 | simsonpharma.comnih.gov |
| Molecular Weight | 737.93 g/mol | pharmaffiliates.com |
Carfilzomib (2S,4R)-Diol
The (2S,4R)-diol is another possible diastereomeric impurity.
Table 3: Analytical Data for Carfilzomib (2S,4R)-Diol
| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-N-((S)-1-(((2S,4R)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide | simsonpharma.comsynthinkchemicals.com |
| CAS Number | Not Available | simsonpharma.com |
| Molecular Formula | C40H59N5O8 | simsonpharma.comsynthinkchemicals.com |
| Molecular Weight | 737.94 g/mol | simsonpharma.com |
Carfilzomib (2S,4S)-Diol
The (2S,4S)-diol completes the set of four primary diol diastereomers.
Table 4: Analytical Data for Carfilzomib (2S,4S)-Diol
| Property | Value | Source |
|---|---|---|
| Chemical Name | (S)-N-((S)-1-(((2S,4S)-1,2-Dihydroxy-2,6-dimethyl-3-oxoheptan-4-yl)amino)-1-oxo-3-phenylpropan-2-yl)-4-methyl-2-((S)-2-(2-morpholinoacetamido)-4-phenylbutanamido)pentanamide | lgcstandards.comsynzeal.com |
| CAS Number | Not Available | synzeal.com |
| Molecular Formula | C40H59N5O8 | lgcstandards.comsynzeal.com |
| Molecular Weight | 737.9 g/mol | nih.govsynzeal.com |
Conformational Analysis of the Diol Moiety
The conformational landscape of the (2R,4R)-diol moiety within the Carfilzomib diol metabolite is critical to understanding its three-dimensional structure and potential interactions. While specific experimental data from techniques like X-ray crystallography or dedicated NMR conformational studies on this compound are not extensively available in public literature, a comprehensive understanding can be extrapolated from foundational studies on analogous acyclic 1,2-diol systems. The conformation of this diol is primarily dictated by the rotational freedom around the C2-C3 bond, leading to various staggered and eclipsed rotamers. The relative stability of these conformers is governed by a balance of steric hindrance between bulky substituents and the potential for intramolecular hydrogen bonding between the two hydroxyl groups.
Theoretical and experimental studies on simple 1,2-diols, such as ethane-1,2-diol and butane-2,3-diol, have established the primary conformations as gauche and anti (or trans). mdpi.comacs.org In the anti conformation, the two hydroxyl groups are positioned at a 180° dihedral angle to each other, minimizing steric repulsion. In contrast, the gauche conformation, with an O-C-C-O dihedral angle of approximately 60°, allows for the formation of an intramolecular hydrogen bond between the two hydroxyl groups. acs.org This hydrogen bond can significantly stabilize the gauche conformer, often making it the preferred conformation in the gas phase and in non-polar solvents. vaia.comacs.org
For the (2R,4R)-diol moiety of the Carfilzomib metabolite, the presence of bulky substituents—a methyl group at C2 and an isobutyl group at C4—introduces significant steric considerations. These groups would be expected to influence the relative energies of the possible conformations.
Key Conformational Influences:
Intramolecular Hydrogen Bonding: The potential for a hydrogen bond between the C2-hydroxyl and C3-hydroxyl groups is a primary stabilizing factor for a gauche conformation. Computational studies on simple diols have shown that this interaction can be a dominant factor in determining the conformational equilibrium. nih.gov
Solvent Effects: In aqueous environments, intermolecular hydrogen bonding with water molecules can compete with and disrupt the intramolecular hydrogen bond of the diol. vaia.com This can lead to a shift in the conformational equilibrium towards the anti conformer, where both hydroxyl groups are more accessible for solvation.
Expected Conformational Preferences:
Based on studies of substituted 1,2-diols, it is likely that the diol moiety of this compound exists in a dynamic equilibrium between several low-energy conformations. The gauche conformers, stabilized by intramolecular hydrogen bonding, are expected to be significantly populated. However, steric repulsion from the adjacent bulky groups might lead to a distortion of the ideal 60° dihedral angle. NMR spectroscopic techniques, particularly the analysis of vicinal coupling constants (³JHH) and Nuclear Overhauser Effects (NOEs), would be instrumental in experimentally determining the predominant conformations in solution. acs.orgauremn.org.br
The following tables provide representative data from studies on simple 1,2-diols, which serve as a basis for understanding the likely structural parameters of the diol moiety in this compound.
Table 1: Typical Conformational Parameters of 1,2-Diols from Experimental and Computational Studies
| Parameter | Gauche Conformer | Anti Conformer | Reference System |
|---|---|---|---|
| OCCO Dihedral Angle (°) | ~60 | 180 | Ethane-1,2-diol acs.org |
| C-C Bond Length (Å) | 1.517 - 1.521 | 1.517 | Ethane-1,2-diol acs.org |
| C-O Bond Length (Å) | ~1.424 | ~1.424 | Ethane-1,2-diol acs.org |
| O-H···O Distance (Å) | ~2.5 | N/A | Theoretical Models nih.gov |
Table 2: Factors Influencing Conformational Stability of the Diol Moiety
| Factor | Effect on Gauche Conformer | Effect on Anti Conformer |
|---|---|---|
| Intramolecular H-Bonding | Stabilizing | No effect |
| Steric Repulsion | Destabilizing (depending on substituents) | Generally lower steric strain |
| Polar Solvents | Destabilizing (disruption of internal H-bond) | Stabilizing (favorable solvation) |
The precise conformational equilibrium of the diol moiety in the full this compound structure would ultimately require dedicated spectroscopic and computational analysis of the molecule itself. Such studies would provide a definitive picture of its three-dimensional structure and how it is influenced by its complex chemical environment.
Degradation Pathways and Chemical Stability of Carfilzomib Leading to 2r,4r Diol Formation
Mechanisms of Degradation of the Epoxyketone Moiety
The epoxyketone functional group is central to Carfilzomib's biological activity, but it is also the primary site of chemical degradation.
The main metabolic and degradation pathway for Carfilzomib (B1684676) involves the hydrolysis of its epoxide ring. This process leads to the formation of a diol metabolite, which is pharmacologically inactive. Studies have shown that Carfilzomib is rapidly and extensively metabolized, with epoxide hydrolysis being a key mechanism alongside peptidase cleavage. The degradation is influenced by pH, with the molecule being prone to degradation at both high and low pH levels, while remaining relatively stable at neutral and slightly acidic pH.
Forced degradation studies under various stress conditions confirm that the epoxide ring is highly susceptible to hydrolysis. This chemical instability can lead to the formation of impurities, such as the Carfilzomib diol, in pharmaceutical formulations. The hydrolysis of the epoxide is not significantly mediated by the cytochrome P450 enzyme system, suggesting a more direct chemical or enzymatic process, potentially involving epoxide hydrolases.
The hydrolysis of the epoxide ring in Carfilzomib can result in the formation of
Other Degradation Routes Contributing to Overall Instability
Tertiary Amine Oxidation and Isomerization
Carfilzomib's structure includes a morpholino group, which contains a tertiary amine. nih.gov Tertiary amines are susceptible to oxidation, and this represents another pathway for Carfilzomib degradation. researchgate.netnih.govkarolinum.cz This oxidation can be prompted by exposure to oxidative stress conditions, such as treatment with hydrogen peroxide, or even atmospheric oxygen. ijpsr.com The reaction typically results in the formation of a Carfilzomib N-oxide, where the nitrogen atom in the morpholine (B109124) ring is oxidized. ijpsr.com This N-oxide has been identified as a degradation product in forced degradation studies. ijpsr.com In addition to oxidation, isomerization is also a potential degradation route for Carfilzomib. researchgate.netnih.govkarolinum.cz
Influence of Environmental Factors on Degradation Kinetics
The rate at which Carfilzomib degrades to form the (2R,4R)-Diol and other impurities is significantly influenced by environmental conditions. Factors such as pH, temperature, and humidity play a crucial role in the stability of the molecule. researchgate.netijpsr.com
The stability of Carfilzomib is highly dependent on the pH of its environment. The molecule is relatively stable in neutral and slightly acidic conditions but is prone to significant degradation at both high (alkaline) and low (acidic) pH levels. researchgate.netnih.govresearchgate.net The formation of the diol impurity, which results from the hydrolysis of the epoxide ring, is a key degradation pathway influenced by pH. researchgate.netdrugbank.com
Under alkaline conditions, Carfilzomib degrades readily. ijpsr.com Base-catalyzed hydrolysis of the epoxide is a major route leading to diol formation. researchgate.net Similarly, in highly acidic media, particularly with increased temperature, appreciable degradation occurs, with acid-catalyzed hydrolysis of the epoxide ring contributing to the formation of the diol impurity. researchgate.netijpsr.com Studies on model compounds mimicking Carfilzomib's α-keto-epoxide warhead confirm that hydrolysis is subject to both acid and base catalysis, with the major products at pH 7-8 being the R,R diastereomer and the S,R and R,R diols. researchgate.net
Table 1: pH-Dependent Stability of Carfilzomib
| pH Condition | Stability Observation | Primary Degradation Pathway |
|---|---|---|
| Low pH (Acidic) | Prone to degradation, especially at elevated temperatures. researchgate.netijpsr.com | Acid-catalyzed epoxide hydrolysis. researchgate.net |
| Neutral & Slightly Acidic | Relatively stable. researchgate.netnih.govresearchgate.net | Minimal degradation observed. ijpsr.com |
| High pH (Alkaline) | Readily degrades. ijpsr.com | Base-catalyzed epoxide hydrolysis and Robinson-Gabriel reaction. researchgate.netijpsr.com |
Temperature and humidity are critical parameters that dictate the stability and shelf-life of Carfilzomib formulations. ijpsr.com Stability testing under various conditions is essential during drug development. ijpsr.com
Studies have shown that reconstituted Carfilzomib solutions are significantly more stable when stored under refrigeration (2-8°C) compared to room temperature (25°C). nih.govnih.gov When stored under refrigeration and protected from light, reconstituted solutions remain stable for at least 28 days. nih.govnih.gov However, at room temperature, the concentration of Carfilzomib in reconstituted solutions can fall below 90% of the initial concentration from day 14 onwards. nih.gov
For solid-state formulations, humidity is also a key factor. Stability may be assessed by storing the formulation at controlled relative humidity (RH). For instance, after storage for six months at 60% RH and a temperature between 2-8°C, stable compositions of Carfilzomib are expected to have no more than 0.4% of the diol impurity as measured by HPLC. google.com The substantial exclusion of water during manufacturing and the use of anhydrous excipients are considered important for producing stable Carfilzomib compositions, as the epoxy ketone moiety is susceptible to hydrolysis. google.com
Table 2: Effect of Storage Conditions on Carfilzomib Stability
| Storage Condition | Duration | Observed Stability | Reference |
|---|---|---|---|
| Refrigeration (2-8°C), Light Protected | 28 days | Concentration decrease <6% of initial; considered stable. | nih.gov |
| Room Temperature (25°C) | 14 days | Concentration fell below 90% of initial. | nih.gov |
| 2-8°C at 60% RH | 6 months | Stable formulations specified to contain no more than 0.4% diol impurity. | google.com |
Kinetic Studies of Carfilzomib Degradation to (2R,4R)-Diol
Kinetic studies performed on Carfilzomib have consistently shown that its degradation follows first-order kinetics. researchgate.netnih.govresearchgate.net This means the rate of degradation is directly proportional to the concentration of Carfilzomib at any given time.
Investigations into the degradation of a model α-keto-epoxide, which serves as a proxy for the reactive warhead of Carfilzomib, provide more detailed insights into the kinetics. researchgate.net The hydrolysis kinetics were studied across a pH range of 2 to 8 at temperatures of 25°C, 40°C, and 60°C. researchgate.net The degradation rate was found to be independent of pH between pH 4 and 7. However, acid catalysis was observed at pH 2, and base catalysis was evident at pH 8. researchgate.net The activation energy (Ea) for the degradation process was also determined, showing a progression from 16.8 ± 0.1 kcal/mole at pH 2 to 20.3 ± 0.1 kcal/mole at pH 8. researchgate.net These studies confirm that the formation of diol products is a kinetically controlled process heavily influenced by pH and temperature. researchgate.net
Metabolic Formation of Carfilzomib 2r,4r Diol: in Vitro and Preclinical Studies
Identification of Metabolic Pathways in Preclinical Systems
Preclinical studies, including those using rat models and in vitro human systems, have been fundamental in identifying the primary metabolic routes of carfilzomib (B1684676). These investigations consistently show that the drug is quickly broken down. aacrjournals.orgresearchgate.net
Peptidase Cleavage
In vitro studies using plasma and preclinical studies in rats have demonstrated that peptidase cleavage is a major metabolic pathway for carfilzomib. aacrjournals.orgfda.govfda.gov This process involves the breakdown of the peptide bonds within the carfilzomib molecule. researchgate.netnih.gov The resulting peptide fragments are primary metabolites found in both plasma and urine samples from preclinical and clinical studies. researchgate.netdrugbank.commdpi.com This rapid cleavage contributes to the short systemic half-life of carfilzomib. researchgate.net
Epoxide Hydrolysis as a Major Metabolic Pathway
Alongside peptidase cleavage, epoxide hydrolysis stands out as a principal metabolic pathway for carfilzomib. researchgate.netaacrjournals.orgfda.govdrugbank.comnih.gov This reaction involves the opening of the epoxide ring on the carfilzomib molecule to form a diol. frontiersin.orgnih.gov Specifically, this hydrolysis leads to the formation of the (2R,4R)-diol of carfilzomib, which is a predominant metabolite. drugbank.com The significance of this pathway is underscored by the fact that the diol metabolite is found in substantial amounts in plasma and urine. researchgate.netmdpi.com In cultured human hepatocytes, the carfilzomib diol was identified as the predominant metabolite, further confirming the importance of epoxide hydrolysis. nih.govmdpi.com
Role of Specific Enzymes in Diol Formation
The conversion of carfilzomib to its diol metabolite is not a random chemical event but is facilitated by specific enzymes.
Microsomal Epoxide Hydrolase (mEH) Involvement
Detailed in vitro studies have pinpointed microsomal epoxide hydrolase (mEH) as the key enzyme responsible for the formation of the carfilzomib diol. nih.govmdpi.com Experiments using recombinant enzymes and selective inhibitors have confirmed that mEH, and not the soluble epoxide hydrolase (sEH), mediates this transformation. nih.govmdpi.com This enzymatic action is a critical step in the detoxification and clearance of carfilzomib. researchgate.net
Comparative Metabolic Stability and Metabolite Profiles of Carfilzomib Analogs
The metabolic stability of carfilzomib analogs has been a subject of investigation, with a focus on understanding how structural modifications affect their metabolic fate. Studies on analogs such as KZR-616, KZR-59177, and KZR-59240 have provided insights into their comparative metabolic stability and metabolite profiles. A key finding from these studies is that, similar to carfilzomib, the formation of the corresponding diol derivative is a major metabolic pathway for these analogs. researchgate.netnih.gov
In vitro studies using liver microsomes have been instrumental in comparing the metabolic stability of these compounds. These experiments have shown that carfilzomib analogs are converted to their inactive diol derivatives at varying rates. researchgate.netnih.gov The metabolic stability of these analogs, particularly their susceptibility to epoxide hydrolase-mediated metabolism, has been a focal point of these investigations. For instance, oprozomib, an oral analog of carfilzomib, was found to have improved metabolic stability across multiple species in in vitro settings compared to carfilzomib. nih.gov
The following table summarizes the in vitro metabolic stability of several carfilzomib analogs in liver microsomes.
| Compound | Time (min) | Concentration (µM) |
| KZR-616 | 0 | 1.0 |
| 2 | ~0.8 | |
| 10 | ~0.5 | |
| 20 | ~0.3 | |
| 30 | ~0.2 | |
| 40 | ~0.1 | |
| 60 | <0.1 | |
| KZR-59177 | Data not fully available | |
| KZR-59240 | Data not fully available |
This table is based on graphical data from a study on KZR-616 and its analogs, providing an approximate representation of metabolic stability. kezarlifesciences.com
Pharmacokinetic studies in monkeys have corroborated the in vitro findings, showing that diol formation is the major metabolic outcome for these analogs. researchgate.netnih.gov Interestingly, for KZR-616, while microsomal epoxide hydrolase (mEH) was identified as the key enzyme in its diol formation, no peptide cleavage products were identified, suggesting that diol formation is the sole metabolic pathway for this particular analog in humans. mdpi.com This contrasts with carfilzomib, where both epoxide hydrolysis and peptidase cleavage are significant metabolic routes. nih.gov
Analytical Methodologies for Carfilzomib 2r,4r Diol Characterization and Quantification
Development of Stability-Indicating Analytical Methods
Stability-indicating methods are essential for determining the intrinsic stability of a drug substance by providing evidence on how its quality varies over time under the influence of various environmental factors. For Carfilzomib (B1684676), this involves subjecting the drug to stress conditions such as hydrolysis, oxidation, and photolysis to induce degradation and identify the resulting products, including the (2R,4R)-Diol. nih.govijpsr.com
UHPLC with UV detection stands as a primary technique for the analysis of Carfilzomib and its degradation products. nih.govresearchgate.netresearchgate.net This method offers high resolution and sensitivity, which are critical for separating structurally similar compounds.
Research Findings:
A stability-indicating UHPLC-UV method was developed and validated for the analysis of Carfilzomib, with a concentration range of 10–250 μg/mL. nih.govresearchgate.netresearchgate.net This method is instrumental in evaluating the effects of forced degradation and investigating degradation kinetics. nih.govresearchgate.net Studies have shown that Carfilzomib is prone to degradation at both high and low pH, as well as through oxidation and photodegradation. nih.govresearchgate.net The (2R,4R)-Diol, formed via acid hydrolysis of the epoxide ring in Carfilzomib, is one of the identified degradation products. researchgate.net
The chromatographic separation is often achieved on a C18 column. nih.gov For instance, one method utilized a mobile phase consisting of a buffer and methanol (B129727) mixture with a flow rate of 1.5 mL/min and UV detection at 282 nm. researchgate.net Another approach employed a mobile phase of 0.05% orthophosphoric acid buffer (pH 3) and methanol (32:68, v/v) at a flow rate of 0.7 ml/min with detection at 256 nm. ijbpas.com
Interactive Data Table: Example UHPLC Method Parameters
| Parameter | Value |
| Column | YMC-Pack ODS-A (150 mm x 4.6 mm, 3µm) |
| Mobile Phase | pH 5.5 potassium di-hydrogen phosphate (B84403) buffer, acetonitrile (B52724), and methanol |
| Flow Rate | 0.9 mL/min |
| Detection Wavelength | 220 nm |
| Reference | researchgate.net |
For the definitive identification and sensitive quantification of Carfilzomib (2R,4R)-Diol, liquid chromatography coupled with mass spectrometry is the method of choice. Techniques like tandem mass spectrometry (LC-MS/MS) and Quadrupole Time-of-Flight (QTOF) mass spectrometry provide high-resolution mass data, enabling the structural elucidation of degradation products. nih.govresearchgate.netresearchgate.net
Research Findings:
A UHPLC-QTOF method has been successfully used to identify the principal degradation products of Carfilzomib. nih.govresearchgate.netresearchgate.net This technique allows for the accurate mass measurement of the parent drug and its derivatives, facilitating their identification. For instance, under acidic conditions, products with masses equivalent to the diols have been observed. researchgate.net
LC-MS/MS methods have been developed for the highly sensitive quantification of Carfilzomib in biological matrices, such as mouse plasma. researchgate.netnih.gov These methods often involve protein precipitation for sample preparation and use an internal standard for accurate quantification. nih.gov One such method achieved a lower limit of quantification of 0.075 ng/mL. researchgate.netnih.gov The detection is performed on a triple quadrupole mass spectrometer using positive-ion electrospray ionization and monitoring specific mass transitions. researchgate.netnih.gov
Interactive Data Table: Example LC-MS/MS Method Parameters for Carfilzomib Analysis
| Parameter | Value |
| Column | Phenomenex Luna C18 (50×2.0mm id, 3μm) |
| Mobile Phase | 0.1% formic acid in acetonitrile - 0.1% formic acid in water (1:1 v/v) |
| Flow Rate | 0.3 mL/min |
| Detection | Triple quadrupole mass spectrometer with positive-ion electrospray ionization |
| Mass Transition (Carfilzomib) | m/z 720.20 > 100.15 |
| Reference | researchgate.netnih.gov |
Method Validation Parameters for (2R,4R)-Diol Analysis
Validation of the analytical methods is crucial to ensure they are suitable for their intended purpose. ijbpas.comsynzeal.comclearsynth.com This involves assessing several key parameters as per ICH guidelines. researchgate.netijbpas.com
Specificity is the ability of the method to assess the analyte unequivocally in the presence of components that may be expected to be present, such as impurities, degradants, or matrix components. researchgate.net In the context of this compound analysis, the method must be able to distinguish it from the parent drug, other diastereomeric diols, and process-related impurities. clearsynth.comresearchgate.net The selectivity of the method is demonstrated by the separation of the analyte from other closely related compounds. researchgate.netresearchgate.net Studies have shown that the specificity of Carfilzomib is directed towards the β5 and β5i subunits of the proteasome and immunoproteasomes, respectively. nih.gov
Linearity: This parameter demonstrates that the method's response is directly proportional to the concentration of the analyte over a given range. For a UHPLC-UV method for Carfilzomib, linearity was established in the concentration range of 10–250 μg/mL. researchgate.netresearchgate.net Another RP-HPLC method showed linearity over a concentration range of 5-25 μg/ml. ijbpas.com An LC-MS/MS method demonstrated a linear range of 0.075-1250 ng/mL with a correlation coefficient (r) of ≥0.9974. researchgate.netnih.gov
Accuracy: Accuracy is the closeness of the test results obtained by the method to the true value. It is often determined by recovery studies. For an RP-HPLC method, the mean recovery of Carfilzomib from spiked plasma was 98.6%. ijbpas.com Another study reported an accuracy of 101.1% ± 0.4% for a 0.2 mg/mL solution and 99.7% ± 0.2% for a 0.22 mg/mL solution. sci-hub.box
Precision: Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. It is usually expressed as the relative standard deviation (RSD). For an HPLC method, the intra-day precision showed an RSD of 0.78% at 0.2 mg/mL and 0.72% at 0.22 mg/mL, while the inter-day precision had RSDs of 1.71% and 1.41% at the same concentrations, respectively. sci-hub.box
Limit of Detection (LOD): The LOD is the lowest amount of an analyte in a sample that can be detected but not necessarily quantitated as an exact value. For an HPLC method for Carfilzomib, the LOD was found to be 0.04 mg/mL. sci-hub.box
Limit of Quantitation (LOQ): The LOQ is the lowest amount of an analyte in a sample that can be quantitatively determined with suitable precision and accuracy. For an HPLC method, the LOQ for Carfilzomib was 0.13 mg/mL. sci-hub.box A highly sensitive LC-MS/MS method reported a much lower LOQ of 0.075 ng/mL. researchgate.netnih.gov
Use of this compound as a Reference Standard for Impurity Profiling
The this compound is widely utilized as a reference standard in the impurity profiling of Carfilzomib. clearsynth.comsynthinkchemicals.com Reference standards are highly purified compounds used as a benchmark for qualitative and quantitative analysis. By comparing the analytical response of the diol impurity in a Carfilzomib sample to that of the certified reference standard, analysts can accurately identify and quantify its presence. synzeal.com This is essential for meeting the stringent requirements of regulatory bodies. clearsynth.comclearsynth.com
The presence and quantity of impurities in pharmaceutical formulations are critical quality attributes that can impact both the efficacy and safety of the drug. Carfilzomib is known to be susceptible to degradation, particularly through hydrolysis, which leads to the formation of the this compound impurity. humanjournals.comgoogle.com
Forced degradation studies, conducted under various stress conditions such as acidic, basic, oxidative, and photolytic environments, have been instrumental in identifying this compound as a significant degradation product. nih.govresearchgate.netijpsr.com These studies reveal that the epoxide ring in the Carfilzomib molecule is prone to hydrolysis, resulting in the formation of the diol. researchgate.netgoogle.com
Analytical methods, predominantly High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) coupled with UV or mass spectrometry detectors, are employed to separate and quantify these impurities. nih.govgoogle.comclearsynth.com In these methods, a reference standard of this compound is crucial for the unequivocal identification and accurate measurement of this impurity in both bulk drug substance and finished drug product. pharmaffiliates.com
Research has shown that in aqueous formulations, the levels of the diol impurity can be significant. humanjournals.com For instance, in certain aqueous Carfilzomib formulations, the diol impurity was observed at levels around 0.42% to 0.46%. humanjournals.com Non-aqueous formulations have been explored to mitigate the hydrolytic degradation of Carfilzomib and consequently reduce the formation of the diol impurity. humanjournals.com The data below illustrates the impurity levels found in different aqueous formulations of Carfilzomib.
| Formulation | Diol Impurity Level (%) | Other Known Impurities (%) | Total Impurities (%) |
|---|---|---|---|
| Aqueous Formulation 1 | 0.42 | Acid Impurity: 0.31, Chloro Impurity: 0.12, N-Oxide Impurity: 0.18 | 1.41 |
| Aqueous Formulation 2 | 0.46 | Acid Impurity: 0.37, Chloro Impurity: 0.16, N-Oxide Impurity: 0.24 | 1.64 |
Table 1: Impurity levels in aqueous Carfilzomib formulations. humanjournals.com
In the realm of chemical research and pharmaceutical development, this compound serves as an indispensable tool for quality control. clearsynth.comclearsynth.com Its availability as a well-characterized reference standard facilitates several key activities:
Method Development and Validation: During the development of new analytical methods for Carfilzomib, the (2R,4R)-Diol is used to ensure the method's specificity, i.e., its ability to accurately measure the analyte in the presence of its impurities. clearsynth.comsynzeal.com It is also critical for validating the method's accuracy, precision, and linearity for impurity quantification.
Stability Indicating Assays: The development of stability-indicating analytical methods is a regulatory requirement to demonstrate that the method can detect any changes in the quality of the drug substance and drug product over time. This compound is a key marker in these assays to monitor the hydrolytic degradation of Carfilzomib. nih.gov
Process Chemistry Control: In the synthesis of Carfilzomib, monitoring and controlling the formation of the diol impurity is crucial. The reference standard allows for the in-process control of this impurity, ensuring that the final active pharmaceutical ingredient (API) meets the required purity specifications. google.com
Commercial Production QC: For routine quality control of commercial batches of Carfilzomib, the (2R,4R)-Diol reference standard is used to confirm that the level of this impurity remains within the acceptable limits set by pharmacopeias and regulatory agencies. clearsynth.comclearsynth.com
The table below provides details on the this compound reference standard.
| Compound Name | CAS Number | Molecular Formula | Molecular Weight (g/mol) |
|---|---|---|---|
| This compound | 2049025-83-2 | C40H59N5O8 | 737.93 |
Table 2: Chemical properties of this compound. cymitquimica.comclearsynth.compharmaffiliates.com
Implications of 2r,4r Diol Formation in Chemical Research and Compound Design
Strategies for Mitigation of Diol Impurity in Chemical Synthesis
Controlling the formation of the (2R,4R)-diol impurity is a critical aspect of the manufacturing process for Carfilzomib (B1684676). The primary cause of its formation is the hydrolysis of the reactive epoxyketone ring. google.com Strategies to minimize this impurity focus on optimizing the synthetic process to enhance stereochemical purity and carefully controlling reaction conditions to prevent unwanted hydrolysis.
Achieving high stereoisomeric purity is essential to prevent the formation of diastereomeric impurities, including various diol stereoisomers. Process optimization for the synthesis of Carfilzomib's epoxyketone warhead has involved several key developments. A significant improvement was the discovery of epimerization conditions to set the desired stereochemistry and the introduction of a seeded-bed coaddition crystallization method. acs.org This allows for the isolation of the target epoxyketone with high stereoselectivity (≥95:5 dr) and purity, which is crucial for downstream processing. acs.org
Another critical step was the development of a scalable asymmetric epoxidation protocol. acs.org While initial efforts showed a substrate bias for the undesired (S,S)-epoxyketone, an optimized manganese-based catalyst complex was identified. acs.org Although this catalyst did not overturn the inherent diastereoselectivity, it allowed for significantly lower catalyst loading while maintaining high yields (>95%) and a favorable diastereomeric ratio (91:9). acs.org The process cleverly circumvents the selectivity issue by crystallizing the undesired but more crystalline (R,R)-epoxyketone intermediate, which is then subjected to base-promoted epimerization using a promoter like DBU (1,8-Diazabicycloundec-7-ene) to yield the target (S,R)-epoxyketone. acs.orgethz.ch
| Parameter | Initial Process | Optimized Process |
| Key Intermediate | Chromatographic purification required | Crystalline intermediate with improved physical properties acs.org |
| Stereocontrol | Substrate-biased diastereoselectivity acs.org | Epimerization of undesired diastereomer to target stereoisomer acs.org |
| Catalyst Loading | Higher catalyst loading required | Significantly decreased (0.04 mol %) acs.org |
| Diastereomeric Ratio | Less favorable | 91:9 dr, further improved by epimerization to ≥95:5 dr acs.org |
| Isolation Method | Chromatography | Seeded-bed coaddition crystallization acs.org |
The epoxyketone moiety in Carfilzomib is susceptible to hydrolysis, which leads to the formation of the inactive diol impurity. google.com Therefore, controlling reaction conditions to minimize exposure to water is paramount. A key strategy is the use of anhydrous excipients and the substantial exclusion of water during all processing and formulation steps. google.com This approach is believed to play a significant role in reducing the degradation of Carfilzomib and prolonging its shelf-life. google.com
During synthesis, careful control of temperature and the use of non-aqueous solvents are critical. For instance, in the improved synthesis of the epoxyketone warhead, the reaction solution is concentrated under vacuum while maintaining the temperature below 35 °C to avoid degradation. acs.org Furthermore, implementing continuous process manufacturing allows for tight control over reaction temperatures (within ±2.5 °C), ensuring safe operation and minimizing the formation of degradation products. acs.org The use of organic solvents like methyl tert-butyl ether (MTBE) and N-methyl-2-pyrrolidone (NMP) and washing steps with aqueous solutions are carefully managed to remove impurities while minimizing the risk of epoxide ring-opening. acs.org
Understanding Structure-Stability Relationships for Epoxyketone-Containing Compounds
The chemical environment surrounding the epoxyketone ring significantly impacts its susceptibility to hydrolysis. The introduction of specific functional groups can either enhance or decrease stability. For example, studies on various polymer systems have shown that functional groups like vinyl sulfones are more hydrolytically stable compared to acrylates or maleimides, which contain carbonyls that are more susceptible to hydrolytic attack. nih.gov This principle can be applied to drug design, where modifying adjacent functional groups can shield the reactive epoxide.
In a study developing novel Carfilzomib analogs, the introduction of a hydroxyl group at the P1′ position resulted in a compound with improved metabolic stability. nih.gov This enhanced stability is attributed to protection from microsomal epoxide hydrolase (mEH), the enzyme primarily responsible for metabolizing Carfilzomib into its diol form. nih.govresearchgate.net Other research has shown that introducing bulky groups, such as a remote silyl (B83357) group, can sterically protect a hydrolysis-sensitive carbonyl bond, a concept that could be adapted to protect the epoxyketone moiety. chemrxiv.org The electronic effects of substituents also play a role; electron-withdrawing or electron-donating groups near the epoxide can alter the electron density of the ring, affecting its reactivity with nucleophiles like water. nih.gov
| Functional Group Modification | Potential Impact on Stability | Rationale |
| Hydroxylation near epoxide | Increased metabolic stability | Protection from microsomal epoxide hydrolase (mEH) nih.govresearchgate.net |
| Bulky/Steric groups | Increased hydrolytic stability | Steric shielding of the reactive epoxyketone ring from nucleophilic attack chemrxiv.org |
| Electron-withdrawing groups | May alter reactivity | Modifies electron density of the epoxide, potentially decreasing susceptibility to hydrolysis nih.gov |
| Replacement of esters/amides | Increased hydrolytic stability | Replacing inherently unstable linkages with more robust ones (e.g., ethers, sulfones) nih.gov |
Leveraging the understanding of structure-stability relationships, medicinal chemists employ rational design to create new analogs with enhanced chemical stability while retaining or improving biological activity. nih.govnih.govumn.edu This involves making targeted structural modifications to address known liabilities, such as the hydrolytic instability of the epoxyketone.
A successful example is the development of a Carfilzomib analog containing a hydroxyl group at the P1′ position (Cfz-OH). nih.gov This modification was designed to explore previously unutilized P1′ binding sites within the proteasome. nih.gov The resulting compound not only displayed potent proteasome inhibitory activity but also showed improved metabolic stability compared to Carfilzomib, likely by hindering the action of epoxide hydrolase. nih.gov This approach demonstrates that strategic modifications can be made to improve stability without compromising the pharmacophore's function. The goal of such rational design is to "freeze" the molecule in a bioactive and stable conformation, leading to more potent and durable therapeutic agents. nih.gov
Q & A
Q. What analytical validation criteria should be applied to carfilzomib stability studies under ICH guidelines?
- Methodological Answer : Follow ICH Q2(R1) for method validation, including specificity (peak resolution from degradation products), linearity (1–50 µg/mL), and accuracy (spiked recovery 95–105%). Use forced degradation studies (heat, light, pH extremes) to identify critical stability parameters .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
